molecular formula C18H20N4O2S B2779276 N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415469-95-1

N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2779276
M. Wt: 356.44
InChI Key: KSALSVDQCUVQDW-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms . It’s a key building block in the synthesis of many pharmaceuticals . Quinoline is another important heterocyclic compound that’s often found in drugs . The compound you’re asking about seems to contain both of these structures, along with a cyano group and a cyclopropane sulfonamide group.


Chemical Reactions Analysis

Piperidine and quinoline derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide” might undergo would depend on the reaction conditions and the other compounds present.

properties

IUPAC Name

N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c19-12-14-11-13-3-1-2-4-17(13)20-18(14)22-9-7-15(8-10-22)21-25(23,24)16-5-6-16/h1-4,11,15-16,21H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSALSVDQCUVQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

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